molecular formula C21H21NO2S B586968 Tazarotene-d8 CAS No. 1246815-76-8

Tazarotene-d8

Cat. No.: B586968
CAS No.: 1246815-76-8
M. Wt: 357.501
InChI Key: OGQICQVSFDPSEI-XERRXZQWSA-N
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Description

Tazarotene-d8 is a deuterated form of tazarotene, a third-generation synthetic retinoid primarily used in the treatment of dermatological conditions such as acne vulgaris, plaque psoriasis, and photoaged skin. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotopic labeling.

Biochemical Analysis

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:

    Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.

    Final Assembly: The deuterated intermediates are then assembled to form this compound.

Chemical Reactions Analysis

Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tazarotenic acid, its active metabolite.

    Hydrolysis: Ester hydrolysis converts this compound to tazarotenic acid.

    Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Hydrolyzing Agents: Such as acids or bases in aqueous solutions.

    Catalysts: Metal catalysts can facilitate substitution reactions.

Major Products:

    Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.

    Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.

Scientific Research Applications

Tazarotene-d8 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.

    Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

    Drug Interaction Studies: To investigate potential interactions with other drugs.

    Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.

Comparison with Similar Compounds

    Tretinoin: Another retinoid used for acne and photoaging.

    Adapalene: A retinoid used for acne treatment.

    Isotretinoin: An oral retinoid used for severe acne.

Uniqueness of Tazarotene-d8:

    Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique for research purposes, providing insights into the pharmacokinetics and metabolic pathways of tazarotene.

    Selective Receptor Binding: this compound selectively binds to RARβ and RARγ, offering targeted therapeutic effects with potentially fewer side effects.

This compound continues to be a valuable compound in both clinical and research settings, contributing to our understanding of retinoid pharmacology and therapeutic applications.

Properties

IUPAC Name

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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